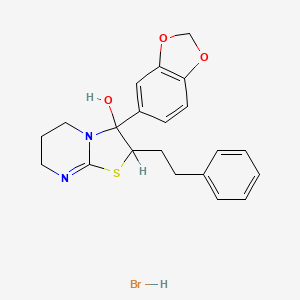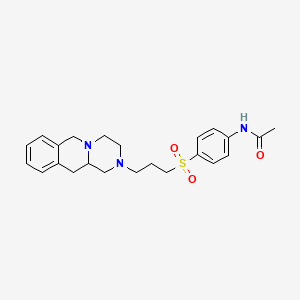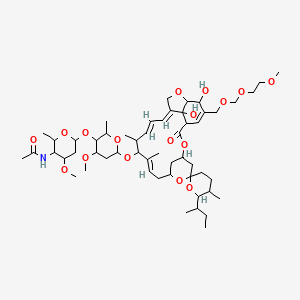
Avermectin A1a, 22,23-dihydro-4''-(acetylamino)-5-O-demethyl-4''-deoxy-26-((2-methoxyethoxy)methoxy)-, (4''R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Avermectin A1a, 22,23-dihydro-4’‘-(acetylamino)-5-O-demethyl-4’‘-deoxy-26-((2-methoxyethoxy)methoxy)-, (4’'R)- is a derivative of the avermectin family, which are macrocyclic lactones with potent anthelmintic and insecticidal properties. These compounds are widely used in veterinary medicine and agriculture to control parasitic infections and pests.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of avermectin derivatives typically involves complex multi-step organic reactions. The starting material is often a naturally occurring avermectin, which undergoes various chemical modifications to introduce specific functional groups. Common steps include:
Hydrogenation: to reduce double bonds.
Acetylation: to introduce acetyl groups.
Methoxylation: to add methoxy groups.
Industrial Production Methods
Industrial production of avermectin derivatives usually involves fermentation processes using genetically modified strains of Streptomyces avermitilis, followed by chemical modification of the fermentation products. The process includes:
Fermentation: to produce the base avermectin compound.
Extraction and Purification: to isolate the desired product.
Chemical Modification: to introduce specific functional groups.
化学反応の分析
Types of Reactions
Avermectin derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
科学的研究の応用
Avermectin derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as model compounds to study macrocyclic lactone chemistry.
Biology: Investigated for their effects on various biological systems, including their role as ion channel modulators.
Medicine: Explored for their potential in treating parasitic infections and other diseases.
Industry: Utilized in agriculture for pest control and in veterinary medicine for parasite management.
作用機序
The mechanism of action of avermectin derivatives involves binding to specific ion channels in the nervous system of parasites, leading to increased permeability to chloride ions. This results in hyperpolarization of the nerve cells, causing paralysis and death of the parasite. The molecular targets include glutamate-gated chloride channels and gamma-aminobutyric acid (GABA) receptors.
類似化合物との比較
Avermectin derivatives can be compared with other macrocyclic lactones, such as:
Ivermectin: Another widely used anthelmintic with similar properties but different functional groups.
Milbemycin: A related compound with a similar mode of action but distinct structural features.
Uniqueness
Avermectin A1a, 22,23-dihydro-4’‘-(acetylamino)-5-O-demethyl-4’‘-deoxy-26-((2-methoxyethoxy)methoxy)-, (4’'R)- is unique due to its specific functional groups, which may confer distinct biological activities and pharmacokinetic properties compared to other avermectin derivatives.
特性
CAS番号 |
148865-44-5 |
|---|---|
分子式 |
C54H85NO17 |
分子量 |
1020.2 g/mol |
IUPAC名 |
N-[6-[6-[(10E,14E,16E)-6'-butan-2-yl-21,24-dihydroxy-22-(2-methoxyethoxymethoxymethyl)-5',11,13-trimethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C54H85NO17/c1-12-30(2)49-33(5)18-19-53(72-49)26-40-23-39(71-53)17-16-32(4)48(69-45-25-43(62-11)50(35(7)67-45)70-44-24-42(61-10)46(34(6)66-44)55-36(8)56)31(3)14-13-15-38-28-65-51-47(57)37(27-64-29-63-21-20-60-9)22-41(52(58)68-40)54(38,51)59/h13-16,22,30-31,33-35,39-51,57,59H,12,17-21,23-29H2,1-11H3,(H,55,56)/b14-13+,32-16+,38-15+ |
InChIキー |
PKWQNPKSKLYKFX-NLGMDJEFSA-N |
異性体SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)C/C=C(/C(C(/C=C/C=C/4\COC5C4(C(C=C(C5O)COCOCCOC)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)\C)C |
正規SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)COCOCCOC)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



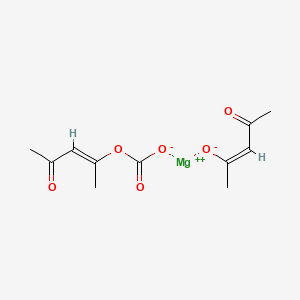

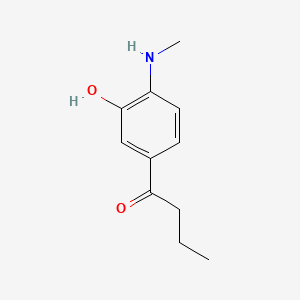

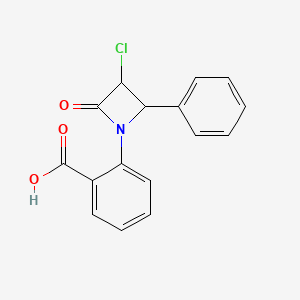
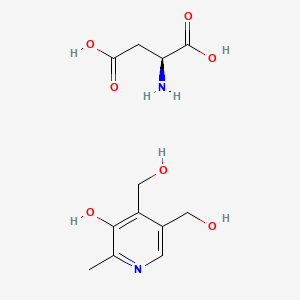
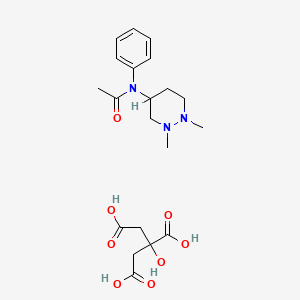
![(E)-3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride](/img/structure/B12698470.png)



